molecular formula C11H8O2 B14441186 2-Ethylidene-1H-indene-1,3(2H)-dione CAS No. 77948-18-6

2-Ethylidene-1H-indene-1,3(2H)-dione

Cat. No.: B14441186
CAS No.: 77948-18-6
M. Wt: 172.18 g/mol
InChI Key: HOWBXSQTLYCSJB-UHFFFAOYSA-N
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Description

2-Ethylidene-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-1H-indene-1,3(2H)-dione typically involves the condensation of suitable precursors under controlled conditions. One common method is the aldol condensation of indanone with acetaldehyde, followed by cyclization and dehydration steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylidene-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indanone: A precursor in the synthesis of 2-Ethylidene-1H-indene-1,3(2H)-dione.

    Indene: A related compound with a similar core structure but different functional groups.

    Naphthalene Derivatives:

Uniqueness

This compound is unique due to its specific functional groups and chemical reactivity

Properties

CAS No.

77948-18-6

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

2-ethylideneindene-1,3-dione

InChI

InChI=1S/C11H8O2/c1-2-7-10(12)8-5-3-4-6-9(8)11(7)13/h2-6H,1H3

InChI Key

HOWBXSQTLYCSJB-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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